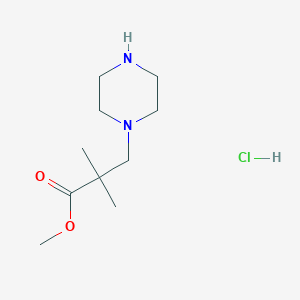
Methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Vorbereitungsmethoden
The synthesis of 1-piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) typically involves the reaction of piperazine with alpha,alpha-dimethylpropanoic acid followed by esterification with methanol. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-Piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of bioactive compounds.
Medicine: This compound is used in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is employed in the production of various chemicals and materials due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of 1-piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, altering their function and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
1-Piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) can be compared with other piperazine derivatives, such as:
1-Methylpiperazine: Used as a versatile building block in organic synthesis.
1,4-Dimethylpiperazine: Employed in the preparation of various pharmaceuticals.
1-Isopropylpiperazine: Utilized in the synthesis of bioactive molecules. The uniqueness of 1-piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) lies in its specific structure, which imparts distinct reactivity and biological activity compared to other piperazine derivatives
Eigenschaften
Molekularformel |
C10H21ClN2O2 |
|---|---|
Molekulargewicht |
236.74 g/mol |
IUPAC-Name |
methyl 2,2-dimethyl-3-piperazin-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,9(13)14-3)8-12-6-4-11-5-7-12;/h11H,4-8H2,1-3H3;1H |
InChI-Schlüssel |
MUFLBICUIZXCBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN1CCNCC1)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















